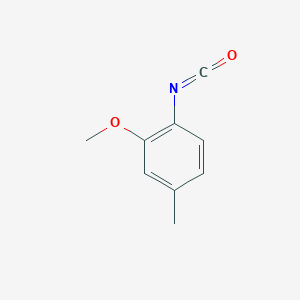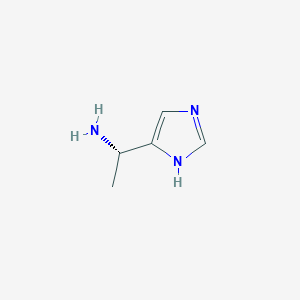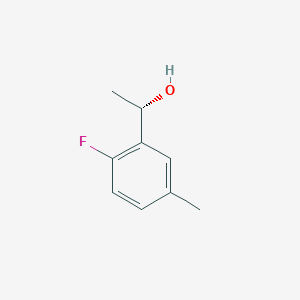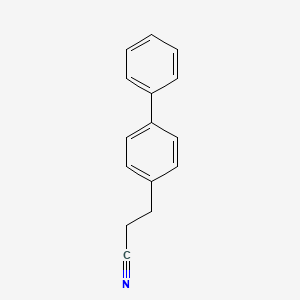
p-Phenylhydrocinnamonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-([1,1’-biphenyl]-4-yl)propanenitrile is an organic compound that belongs to the class of nitriles It consists of a biphenyl group attached to a propanenitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-([1,1’-biphenyl]-4-yl)propanenitrile can be achieved through several methods:
Nucleophilic Substitution: One common method involves the nucleophilic substitution of a halogenated biphenyl compound with a cyanide ion. For example, 4-bromobiphenyl can be reacted with sodium cyanide in the presence of a suitable solvent like dimethylformamide (DMF) to yield 3-([1,1’-biphenyl]-4-yl)propanenitrile.
Grignard Reaction: Another approach involves the Grignard reaction, where a Grignard reagent derived from 4-bromobiphenyl is reacted with a nitrile compound to form the desired product.
Dehydration of Amides: The dehydration of amides using dehydrating agents such as phosphorus pentoxide (P2O5) or thionyl chloride (SOCl2) can also be employed to synthesize nitriles.
Industrial Production Methods
Industrial production of 3-([1,1’-biphenyl]-4-yl)propanenitrile typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.
Analyse Des Réactions Chimiques
Types of Reactions
3-([1,1’-biphenyl]-4-yl)propanenitrile undergoes various chemical reactions, including:
Hydrolysis: The nitrile group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Reduction: Reduction of the nitrile group can yield primary amines. Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas in the presence of a catalyst.
Substitution: The biphenyl moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis employs sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C) are commonly used.
Major Products Formed
Hydrolysis: 3-([1,1’-biphenyl]-4-yl)propanoic acid.
Reduction: 3-([1,1’-biphenyl]-4-yl)propanamine.
Substitution: Various substituted biphenyl derivatives depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-([1,1’-biphenyl]-4-yl)propanenitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: It is used in the study of biochemical pathways and interactions involving nitrile-containing compounds.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mécanisme D'action
The mechanism of action of 3-([1,1’-biphenyl]-4-yl)propanenitrile depends on its specific application:
Comparaison Avec Des Composés Similaires
Similar Compounds
Propanenitrile: A simpler nitrile with a single carbon chain.
Biphenyl: Lacks the nitrile group but shares the biphenyl structure.
4-Cyanobiphenyl: Similar structure but with the nitrile group directly attached to the biphenyl ring.
Uniqueness
3-([1,1’-biphenyl]-4-yl)propanenitrile is unique due to the presence of both the biphenyl and propanenitrile moieties, which confer distinct chemical and physical properties. This combination allows for versatile applications in various fields, distinguishing it from simpler nitriles and biphenyl derivatives .
Propriétés
Formule moléculaire |
C15H13N |
|---|---|
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
3-(4-phenylphenyl)propanenitrile |
InChI |
InChI=1S/C15H13N/c16-12-4-5-13-8-10-15(11-9-13)14-6-2-1-3-7-14/h1-3,6-11H,4-5H2 |
Clé InChI |
VOXYKKGIRUFILR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)CCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



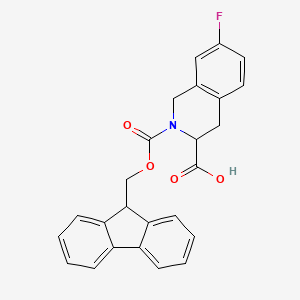

![2-[4-[(3-Chlorophenyl)methoxy]-3-methyl-phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13623086.png)


